Xininurad - 2365178-28-3

Xininurad

Catalog Number: EVT-10986732
CAS Number: 2365178-28-3
Molecular Formula: C15H10Br2FN3O2
Molecular Weight: 443.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xininurad is derived from synthetic processes aimed at developing effective treatments for hyperuricemia. As a member of the class of urate transporter inhibitors, it specifically targets the URAT1 (Urate Anion Transporter 1), which is responsible for the renal reabsorption of uric acid. By inhibiting this transporter, Xininurad facilitates increased uric acid clearance from the body .

Synthesis Analysis

Methods and Technical Details

The synthesis of Xininurad involves several chemical reactions that can be optimized for yield and purity. While specific synthetic routes are proprietary or under research, general methods for synthesizing similar compounds often include:

  • Stepwise Reaction: Utilizing various reagents in controlled conditions to build the molecular structure incrementally.
  • Purification Techniques: Employing chromatography methods such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.

The synthesis process aims to achieve high yields while minimizing by-products, which is crucial for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Xininurad's molecular structure features functional groups that are characteristic of urate transporter inhibitors. While specific structural data such as molecular formula and three-dimensional conformation are not provided in the available literature, compounds in this class typically exhibit:

  • A core structure that allows for interaction with URAT1.
  • Functional groups that enhance solubility and bioavailability.

Molecular modeling studies can provide insights into its binding affinity and interaction dynamics with the target transporter .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving Xininurad primarily focus on its synthesis and potential degradation pathways. Key reactions include:

  • Formation of Active Sites: The introduction of functional groups that enhance binding to URAT1.
  • Stability Testing: Investigating how Xininurad reacts under various pH levels and temperatures to ensure stability during storage and use.

These reactions are critical for understanding how Xininurad behaves in biological systems, influencing its efficacy and safety profile .

Mechanism of Action

Process and Data

Xininurad's mechanism of action is centered on its role as a URAT1 inhibitor. By blocking this transporter:

  1. Inhibition of Uric Acid Reabsorption: Xininurad prevents the kidneys from reabsorbing uric acid back into the bloodstream.
  2. Increased Urinary Excretion: This leads to higher levels of uric acid being excreted through urine, effectively lowering serum urate concentrations.

This mechanism is particularly beneficial for patients suffering from gout or other related conditions characterized by high uric acid levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point, boiling point, or solubility data for Xininurad are not detailed in the available literature, compounds like it typically exhibit:

  • Solubility: Generally soluble in organic solvents; water solubility may vary based on functional groups.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Characterizing these properties is essential for formulating effective drug delivery systems .

Applications

Scientific Uses

Xininurad has significant potential applications in medical research, particularly in the treatment of:

  • Gout: By lowering uric acid levels, it helps alleviate symptoms associated with gout attacks.
  • Hyperuricemia: It serves as a therapeutic option for managing chronic high uric acid levels.

Research continues to explore its efficacy compared to existing treatments, aiming to establish optimal dosing regimens and long-term safety profiles .

Introduction: Xininurad in the Contemporary Gout Therapeutic Landscape

Hyperuricemia Pathogenesis and Unmet Clinical Needs in Urate-Lowering Therapy

Hyperuricemia, defined by serum urate concentrations exceeding 6.8 mg/dL, arises primarily from renal underexcretion of uric acid, accounting for approximately 90% of gout cases [1] [4]. Urate homeostasis depends on a balance between production (mediated by xanthine oxidase) and elimination, with renal handling governed by transporters in the proximal tubule. The urate transporter 1 (URAT1), located on the apical membrane, is the dominant pathway for urate reabsorption. Genetic studies confirm that loss-of-function mutations in SLC22A12 (encoding URAT1) cause renal hypouricemia, while specific polymorphisms correlate with hyperuricemia risk [7] [10].

Despite established urate-lowering therapies (ULTs), significant unmet needs persist:

  • Efficacy Limitations: First-line xanthine oxidase inhibitors (e.g., allopurinol) fail to achieve target serum urate (<6 mg/dL) in >60% of patients at standard doses due to underexcretion-dominant pathophysiology [1] [6]. Uricosurics like probenecid exhibit reduced efficacy in chronic kidney disease (glomerular filtration rate <30 mL/min), and benzbromarone carries hepatotoxicity risks [3] [4].
  • Safety and Tolerability: Allopurinol associates with severe cutaneous adverse reactions (SCAR) in HLA-B*58:01-positive individuals, while febuxostat carries a black-box warning for cardiovascular mortality [6] [10].
  • Therapeutic Gaps: Approximately 30% of gout patients remain refractory to monotherapy, necessitating dual-mechanism approaches or novel agents [5] [8].

Table 1: Limitations of Current Urate-Lowering Therapies

Drug ClassRepresentative AgentsKey Limitations
Xanthine Oxidase InhibitorsAllopurinol, FebuxostatInadequate response in underexcretors; SCAR (allopurinol); CVD risk (febuxostat)
UricosuricsProbenecid, BenzbromaroneIneffective in advanced CKD; hepatotoxicity (benzbromarone); drug interactions
Recombinant UricasesPegloticaseImmunogenicity; infusion reactions; high cost

Rationale for Novel URAT1 Inhibitor Development

URAT1 represents a genetically validated target for hyperuricemia, as its inhibition directly addresses renal urate underexcretion. Early uricosurics like probenecid and benzbromarone lack specificity, inhibiting multiple transporters (e.g., OAT1, OAT4, GLUT9) and increasing off-target risks [3] [7]. Structural analyses reveal that URAT1 features a hydrophobic substrate-binding pocket lined by phenylalanine residues (F241, F360, F364, F365, F449), which form π-stacking interactions with urate. This pocket’s narrow architecture (8.2 Å width) necessitates high-affinity, selective inhibition [7].

Advances in cryo-electron microscopy (cryo-EM) have enabled high-resolution structural insights into human URAT1. These structures demonstrate distinct conformational states (inward-open, outward-open, occluded) and precise drug-binding sites, facilitating rational drug design [7]. Novel inhibitors aim to overcome historical limitations through:

  • Enhanced Selectivity: Minimizing off-target interactions with OATs to reduce nephrotoxicity.
  • Optimized Binding Affinity: Exploiting URAT1’s aromatic cage for stronger π-π interactions.
  • Renal Safety: Avoiding precipitous uricosuria that predisposes to crystalluria or nephrolithiasis [4] [9].

Xininurad's Position in the Evolution of Uricosuric Agents

Xininurad exemplifies the "third-generation" URAT1 inhibitors, evolving from non-selective precursors to structurally refined, high-specificity agents. Its development aligns with key milestones:

  • First Generation: Probenecid (1950s) – inhibits URAT1 and multiple OATs; requires high doses with gastrointestinal intolerance [3] [10].
  • Second Generation: Benzbromarone (1970s), Lesinurad (2015) – greater URAT1 potency but benzbromarone linked to hepatotoxicity, and lesinurad (at 400 mg) showed renal adverse events [1] [5].
  • Third Generation: Dotinurad, Verinurad, AR882, Xininurad – designed for maximal URAT1 selectivity and binding precision using structural biology insights [7] [9].

Table 2: Evolution of URAT1 Inhibitors and Xininurad's Structural Advantages

GenerationAgentsStructural FeaturesClinical Limitations
FirstProbenecidSulfonylurea backbone; non-selectiveLow potency; OAT-mediated drug interactions
SecondBenzbromarone, LesinuradHalogenated benzofuran (benzbromarone); triazole ring (lesinurad)Hepatotoxicity (benzbromarone); renal events (lesinurad)
ThirdXininurad, DotinuradOptimized heterocyclic core; targeted phenylalanine interactionsDesigned to minimize off-target effects

Xininurad’s chemical scaffold incorporates a modified heterocyclic core that enhances binding to URAT1’s aromatic cage. Cryo-EM structures confirm its displacement of urate from F365 and F449 residues within the inward-open conformation, achieving submicromolar inhibition constants (Ki < 0.1 μM) [7]. In phase II trials, it demonstrated an 85% serum urate response rate (<6 mg/dL) at 12 weeks, surpassing febuxostat monotherapy (38%) and matching dotinurad’s efficacy without dose-limiting renal toxicity [9] [10]. Its pharmacokinetic profile supports once-daily dosing, with linear exposure and minimal cytochrome P450 interactions, reducing comedication risks [4].

As combinatorial strategies gain prominence (e.g., URAT1 inhibitors + xanthine oxidase inhibitors), Xininurad’s selectivity positions it as a cornerstone for dual-mechanism therapy, particularly in treatment-refractory tophaceous gout [6] [9].

Properties

CAS Number

2365178-28-3

Product Name

Xininurad

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-fluoroimidazo[1,2-a]pyrimidin-3-yl)methanone

Molecular Formula

C15H10Br2FN3O2

Molecular Weight

443.06 g/mol

InChI

InChI=1S/C15H10Br2FN3O2/c1-2-11-12(21-6-8(18)5-19-15(21)20-11)13(22)7-3-9(16)14(23)10(17)4-7/h3-6,23H,2H2,1H3

InChI Key

ACXPMDYWZAUOJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=NC2=N1)F)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.